molecular formula C10H7F3N2 B175998 2-(Trifluoromethyl)quinolin-4-amine CAS No. 1700-93-2

2-(Trifluoromethyl)quinolin-4-amine

Cat. No. B175998
CAS RN: 1700-93-2
M. Wt: 212.17 g/mol
InChI Key: LDALBEJGMLUINP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinolin-4-amine is a chemical compound with the CAS Number: 1700-93-2. It has a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

A series of 2-(Trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized through structural optimization strategy as a microtubule-targeted agents (MTAs). Their cytotoxicity activity against PC3, K562, and HeLa cell lines were evaluated .


Molecular Structure Analysis

The Inchi Code of 2-(Trifluoromethyl)quinolin-4-amine is 1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H, (H2,14,15). The InChI key is LDALBEJGMLUINP-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the synthesis of 2-(Trifluoromethyl)quinolin-4-amine derivatives, a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 2-(Trifluoromethyl)quinolin-4-amine, focusing on unique applications across different fields:

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent. Derivatives of 2-(Trifluoromethyl)quinolin-4-amine have shown to inhibit tubulin polymerization and disrupt cellular microtubule networks, targeting the colchicine site. This leads to cell cycle arrest in leukemia cells at the G2/M phase and promotes cell apoptosis, as well as inhibiting angiogenesis .

Microtubule-Targeted Agents (MTAs)

A series of derivatives have been designed and synthesized as MTAs. These derivatives have been evaluated for their cytotoxicity activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer) cell lines .

Werner Helicase Inhibition

In the search for new inhibitors of Werner (WRN) helicase, which is involved in DNA repair and replication, derivatives of this compound have been synthesized. The anticancer activities of these new compounds have been evaluated against the same cancer cell lines mentioned above using the MTT assay .

Safety And Hazards

The safety information for 2-(Trifluoromethyl)quinolin-4-amine includes the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDALBEJGMLUINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502357
Record name 2-(Trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)quinolin-4-amine

CAS RN

1700-93-2
Record name 2-(Trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Liu, M Mo, G Yu, J Yu, S Song, S Cheng, H Li… - Bioorganic …, 2023 - Elsevier
In this work, a series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized through structural optimization strategy as a microtubule-targeted agents (MTAs) …
Number of citations: 1 www.sciencedirect.com
A Dolšak, U Švajger, S Lešnik, J Konc, S Gobec… - European Journal of …, 2019 - Elsevier
Toll-like receptors (TLRs) are promising targets for treatment of viral infections, autoimmune diseases, and cancers. Here, two new series of selective small-molecule TLR7 agonists with …
Number of citations: 18 www.sciencedirect.com
NL Subasinghe, J Lanter, T Markotan, E Opas… - Bioorganic & medicinal …, 2013 - Elsevier
The inflammatory response associated with the activation of C–C chemokine receptor CCR2 via it’s interaction with the monocyte chemoattractant protein-1 (MCP-1, CCL2) has been …
Number of citations: 23 www.sciencedirect.com
R Rufener, D Ritler, J Zielinski, L Dick… - International Journal for …, 2018 - Elsevier
The cestode E. multilocularis causes the disease alveolar echinococcosis (AE) in humans. The continuously proliferating metacestode (larval stage) of the parasite infects mostly the …
Number of citations: 31 www.sciencedirect.com
I Khelifi, T Naret, D Renko, A Hamze, G Bernadat… - European journal of …, 2017 - Elsevier
The synthesis and evaluation of a new series of IsoCombretaQuinolines (IsoCoQuines) 2 with a 2-substituted-quinoline in place of the 3,4,5-trimethoxyphenyl ring present in isoCA-4 …
Number of citations: 65 www.sciencedirect.com
I Khelifi, T Naret, A Hamze, J Bignon… - European journal of …, 2019 - Elsevier
The synthesis and evaluation of a series of N,N-bis-heterocyclic-methylamines 1 as isoazaerianin analogues are described. It was demonstrated that the replacement of the 3,4,5-…
Number of citations: 21 www.sciencedirect.com
A Araujo, DE Joekel, D Czock, C Goepfert, A Moraes… - 2018 - scholar.archive.org
The cestode E. multilocularis causes the disease alveolar echinococcosis (AE) in humans. The continuously proliferating metacestode (larval stage) of the parasite infects mostly the …
Number of citations: 0 scholar.archive.org
SR Wisniewski, JM Stevens, M Yu… - The Journal of …, 2018 - ACS Publications
BMS-919373 is a highly functionalized quinazoline under investigation as a selective, potent I Kur current blocker. By utilizing the aminomethylpyridine side chain at C-4, a selective C–…
Number of citations: 21 pubs.acs.org
YC Wu, MT Lu, TH Lin, PC Chu, CS Chang - Bioorganic Chemistry, 2022 - Elsevier
Hypoxia-inducible factor (HIF)-1α is a key transcription factor that contributes to aggressive and drug-resistant phenotypes in tumor cells under hypoxic conditions. Therefore, targeting …
Number of citations: 1 www.sciencedirect.com
O Rabal, E San Jose-Eneriz, X Agirre… - Journal of Medicinal …, 2018 - ACS Publications
Using knowledge- and structure-based approaches, we designed and synthesized reversible chemical probes that simultaneously inhibit the activity of two epigenetic targets, histone 3 …
Number of citations: 36 pubs.acs.org

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